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Compound Name: JNK Inhibitor VIl

Cat. No.: B1673077

For Researchers, Scientists, and Drug Development Professionals

JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKSs). Its
high specificity is crucial for accurately dissecting JNK-dependent signaling pathways and for
the development of targeted therapeutics. This guide provides a comprehensive comparison of
JNK-IN-8's performance against a broad panel of kinases, supported by experimental data and
detailed protocols.

Kinase Selectivity Profile of INK-IN-8

JNK-IN-8 demonstrates remarkable selectivity for INK1, JNK2, and JNK3 over other kinases.
[1][2][3] Extensive profiling using various platforms has confirmed its specific binding and
inhibitory activity.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of JINK-IN-8 against the JNK isoforms and a selection of other kinases is
summarized in the table below. The data highlights the compound's significantly higher potency
for the INK family.
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Kinase Target IC50 (nM) Cellular EC50 (nM) Notes
Potent inhibition of
JNK1 4.67[1][4] - )
JNK1 isoform.
Strong inhibition of
JNK2 18.7[1][5] - _
JNK2 isoform.
Highest potency
JNK3 0.98[1] - observed against
JNK3.
c-Jun Phosphorylation Demonstrates cellular
- 486[3][5]
(HelLa cells) target engagement.
c-Jun Phosphorylation Confirms activity in a
- 338[3][5] : .
(A375 cells) different cell line.
o Significantly less
>10-fold selectivity vs ] )
MNK2 - potent against this off-
JNKs[5] _
target kinase.
E >10-fold selectivity vs Minimal inhibition
ms -
JNKSsJ[5] compared to JNKSs.
] o Demonstrates high
c-Kit No inhibition[5] - o
selectivity.
o Demonstrates high
Met No inhibition[5] - o
selectivity.
o Demonstrates high
PDGFRp No inhibition[5] -

selectivity.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the

kinase by 50% in biochemical assays. EC50 values represent the concentration required to

achieve 50% of the maximum effect in a cellular context.

Experimental Methodologies
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The high selectivity of JINK-IN-8 has been established through comprehensive screening
against large kinase panels. The primary methods employed are KINOMEscan and KiNativ
cellular kinase profiling.

KINOMEscan Competition Binding Assay

This assay platform quantitatively measures the binding of a test compound to a large panel of
kinases. The methodology is based on a competition binding assay where a kinase-tagged
phage, the test compound (JNK-IN-8), and an immobilized ligand compete for binding. The
amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the
DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.[6] JNK-
IN-8 was profiled against a panel of over 400 kinases using this method, which established its
high selectivity with an S-score (10) of 0.031.[2][4]

KiNativ™ Cellular Kinase Profiling

This method assesses the binding of an inhibitor to its target kinases within a cellular
environment. A375 cells were treated with 1 uM of JNK-IN-8. Cell lysates were then probed
with a biotinylated, irreversible ATP-competitive probe. The binding of this probe to kinases is
blocked if the kinase is already engaged by the test inhibitor. The biotinylated kinases are then
captured, and the relative abundance of each kinase is determined by mass spectrometry. This
approach confirmed that JNK-IN-8 selectively binds to JNK1, JNK2, and JNK3 in a cellular
context out of over 200 kinases profiled.[4]

Visualizing the JNK Signaling Pathway and
Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the
following diagrams illustrate the JNK signaling pathway and the KINOMEscan workflow.
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JNK Signaling Pathway and Inhibition by JNK-IN-8
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KINOMEscan Experimental Workflow

Conclusion
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JNK-IN-8 is a highly selective and potent irreversible inhibitor of the JNK kinase family.[1][2][3]
Its specificity has been rigorously validated through comprehensive kinase profiling against
hundreds of kinases.[2][4][7] This high degree of selectivity makes JNK-IN-8 an invaluable tool
for researchers studying JNK-mediated biological processes and a promising starting point for
the development of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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